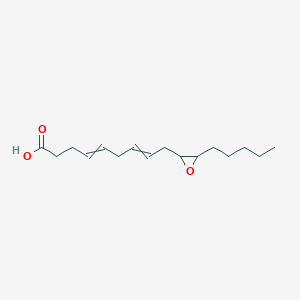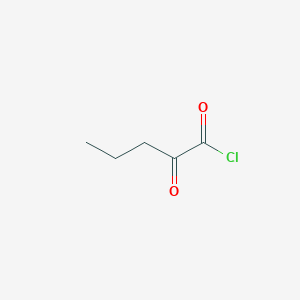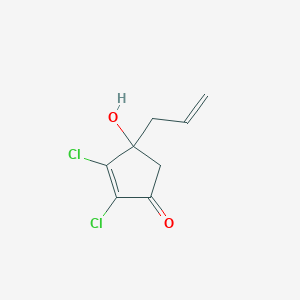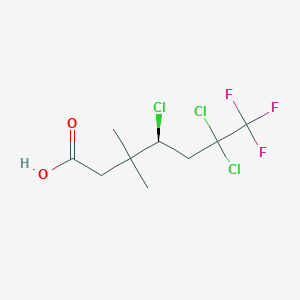
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid typically involves the epoxidation of a suitable precursor, such as a nonadienoic acid derivative. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring. The process may require specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can target the conjugated diene system, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions include diols, saturated derivatives, and substituted compounds with enhanced functional properties. These products can be further utilized in various applications, depending on their chemical and physical characteristics .
Aplicaciones Científicas De Investigación
9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials with specific properties.
Biology: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring and conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates and products that influence biological and chemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 9-hydroxy-11-(3-pentyloxiran-2-yl)undeca-7,10-dienoic acid
- 4,7-Nonadienoic acid, 9-(3-pentyloxiranyl)-, (4Z,7Z)-
Uniqueness
Compared to similar compounds, 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid stands out due to its specific structural features, such as the position and configuration of the oxirane ring and the conjugated diene system.
Propiedades
Número CAS |
261968-00-7 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
9-(3-pentyloxiran-2-yl)nona-4,7-dienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-8-11-14-15(19-14)12-9-6-4-5-7-10-13-16(17)18/h5-7,9,14-15H,2-4,8,10-13H2,1H3,(H,17,18) |
Clave InChI |
HJZUGOWXTPCJAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)CC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)

![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)



![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
